Tubulin Polymerization Inhibition: NMK-TD-100 vs. Colchicine and Vinblastine
NMK-TD-100 inhibits tubulin polymerization with an IC50 of 17.5 µM [1]. This value positions NMK-TD-100 as a moderately potent polymerization inhibitor compared to the classical microtubule destabilizer colchicine (IC50 3.2 µM) and the vinca alkaloid vinblastine (IC50 4.8 µM) [2]. The difference in IC50 values indicates that NMK-TD-100 is approximately 5.5-fold less potent than colchicine and 3.6-fold less potent than vinblastine in this biochemical assay, highlighting its distinct pharmacologic profile.
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | 17.5 ± 0.35 µM |
| Comparator Or Baseline | Colchicine: 3.2 µM; Vinblastine: 4.8 µM |
| Quantified Difference | NMK-TD-100 is 5.5-fold less potent than colchicine and 3.6-fold less potent than vinblastine in tubulin polymerization inhibition |
| Conditions | Tissue-purified tubulin, in vitro polymerization assay |
Why This Matters
The lower potency in biochemical tubulin polymerization assays relative to clinical microtubule inhibitors suggests NMK-TD-100 may have a different therapeutic window or require higher concentrations for equivalent microtubule disruption, a critical consideration for experimental design.
- [1] Bhattacharya S, Kumar NM, Ganguli A, Tantak MP, Kumar D, Chakrabarti G. NMK-TD-100, a novel microtubule modulating agent, blocks mitosis and induces apoptosis in HeLa cells by binding to tubulin. PLoS One. 2013;8(10):e76286. View Source
- [2] Rai SS, Wolff J. Localization of the vinblastine-binding site on beta-tubulin. J Biol Chem. 1996;271(25):14707-11. View Source
